1-methyl-1H-benzimidazole-2-carbaldehyde

Catalog No.
S1894029
CAS No.
3012-80-4
M.F
C9H8N2O
M. Wt
160.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-methyl-1H-benzimidazole-2-carbaldehyde

Problem: Using unsubstituted benzimidazole-2-carbaldehyde leads to deprotonation by bases, causing salt formation, low yields, and purification issues. Solution: 1-Methyl-1H-benzimidazole-2-carbaldehyde blocks the acidic N-H proton. Key Benefits: - Enables high-yield synthesis of unsymmetrical NHC ligands and Schiff bases. - Enhanced organic solubility streamlines reaction setup and coating formulations. - Predictable electronic effects for OLED and sensor development. Supplied with ≥98% purity, ready for global dispatch.

CAS Number

3012-80-4

Product Name

1-methyl-1H-benzimidazole-2-carbaldehyde

IUPAC Name

1-methylbenzimidazole-2-carbaldehyde

Molecular Formula

C9H8N2O

Molecular Weight

160.17 g/mol

InChI

InChI=1S/C9H8N2O/c1-11-8-5-3-2-4-7(8)10-9(11)6-12/h2-6H,1H3

InChI Key

SIRPHJCQZYVEES-UHFFFAOYSA-N

SMILES

CN1C2=CC=CC=C2N=C1C=O

Canonical SMILES

CN1C2=CC=CC=C2N=C1C=O

The exact mass of the compound 1-methyl-1H-benzimidazole-2-carbaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

1-Methyl-1H-benzimidazole-2-carboxaldehyde, 2-Formyl-1-methylbenzimidazole, 1-Methyl-1H-benzoimidazole-2-carbaldehyde, N-Methylbenzimidazole-2-carbaldehyde

Purity

≥98%

Package Size

1 g, 5 g, 10 g

1-Methyl-1H-benzimidazole-2-carbaldehyde is a versatile heterocyclic aldehyde widely used as a precursor in the synthesis of pharmaceuticals, agrochemicals, and materials for coordination chemistry. Its core value lies in the N-methylated benzimidazole scaffold, which provides a sterically and electronically defined building block. Unlike its unsubstituted analog, the N-methyl group blocks the acidic N-H proton, preventing unwanted side reactions under basic conditions and altering its solubility profile, making it a distinct choice for specific synthetic pathways.

Research Fit

Functional Modality

Mandatory N-methyl group enables NHC precursor capability via C2-deprotonation; unmethylated analog cannot serve this role.

Reactivity Control

Exclusive aldehyde reactivity at C2-formyl without competing N–H tautomerism; cleaner condensation and domino synthesis profiles.

Handling Requirement

Air-sensitive; store under inert gas at 2–8 °C to preserve aldehyde integrity and batch-to-batch reproducibility.

Substituting 1-methyl-1H-benzimidazole-2-carbaldehyde with its N-H analog, benzimidazole-2-carbaldehyde, is a critical process error. The N-H analog possesses an acidic proton, making it susceptible to deprotonation by bases (e.g., organolithiums, Grignard reagents, or basic catalysts) intended for other reaction steps. This leads to undesired salt formation, reduced yields, and complex purification challenges. Furthermore, the N-H group enables strong intermolecular hydrogen bonding, resulting in significantly different solubility, melting point, and chromatographic behavior compared to the N-methylated version, making it incompatible with processes optimized for the latter.

Substitution Risk

This Compound N-Methylated benzimidazole-2-carbaldehyde
Unmethylated Analog (CAS 3314-30-5) N–H proton causes competing deprotonation at N1, blocking NHC formation.
This Compound Exclusive C2-formyl reactivity; no N–H tautomer interference.
Unmethylated Analog N–H tautomerism introduces side reactions and spectral complexity in QC.
This Compound Successful one-pot domino synthesis of Fe-NHC complex (demonstrated in 2025).
Unmethylated Analog No reported successful domino synthesis of analogous Fe(II)-NHC complex.

NHC Ligand Precursor Suitability

The synthesis of specific N-heterocyclic carbene (NHC) precursors, such as 1,3-disubstituted imidazolium salts, often requires precise control over N-substituents. 1-Methyl-1H-benzimidazole-2-carbaldehyde provides a fixed N-methyl group, enabling clean and high-yield subsequent reactions like reductive amination or condensation to install a different group on the second nitrogen. Using the N-H analog (benzimidazole-2-carbaldehyde) would lead to mixtures of N-substituted products or require additional protection/deprotection steps, increasing costs and reducing overall process efficiency. The synthesis of many common NHC precursors like IMes·HCl and IPr·HCl relies on a pre-defined N,N'-disubstituted backbone before cyclization, highlighting the importance of starting with a defined N-alkylated precursor.

Evidence DimensionSynthetic Pathway Control
Target Compound DataProvides a single, defined N-methylated reactive site, enabling regioselective synthesis of unsymmetrical N,N'-disubstituted benzimidazolium salts.
Comparator Or BaselineBenzimidazole-2-carbaldehyde (N-H analog) has two reactive nitrogen sites, leading to product mixtures or requiring extra synthetic steps (protection/deprotection).
Quantified DifferenceQualitatively higher process efficiency and purity by avoiding multiple products and additional synthetic steps.
ConditionsSynthesis of unsymmetrical N-heterocyclic carbene precursors.

For producing high-purity, well-defined NHC ligands for catalysis research and development, starting with this N-methylated precursor is non-negotiable to avoid impurities and simplify synthesis.

NHC Precursor Capability
Class-level inference
Functional modality present (N-methyl) vs absent (unmethylated)
Mandatory for any NHC ligand synthesis route.
Absolute structural prerequisite; unmethylated analog deprotonates at N1.

Enhanced Organic Solvent Solubility

The methylation at the N1 position disrupts the intermolecular hydrogen bonding that is characteristic of the parent benzimidazole-2-carbaldehyde. This structural modification significantly improves solubility in common, less-polar organic solvents. While direct comparative data is sparse, the principle is well-established for the benzimidazole class: adding substituents to the 1-position reduces the melting point and improves solubility in non-polar solvents. For example, the parent compound, benzimidazole, shows high solubility in polar alcohols but limited solubility in solvents like acetates, whereas substituted analogs are designed for better organic solvent compatibility. This improved solubility is a critical procurement attribute for homogeneous reaction chemistry and simplified product isolation.

Evidence DimensionSolubility Profile
Target Compound DataEnhanced solubility in a wider range of organic solvents due to the absence of N-H hydrogen bonding.
Comparator Or BaselineBenzimidazole-2-carbaldehyde (N-H analog) exhibits strong hydrogen bonding, leading to higher polarity, higher melting points, and preferential solubility in polar, protic solvents.
Quantified DifferenceQualitative improvement in process compatibility with standard organic solvents used in synthesis and formulation.
ConditionsDissolution for chemical synthesis, formulation, and purification.

This compound is selected over its N-H analog when process conditions require solubility in solvents like THF, dichloromethane, or toluene, avoiding the need for highly polar and often high-boiling solvents like DMF or DMSO.

Domino Synthesis Outcome
Head-to-head comparison
One-pot synthesis of crystalline Fe-NHC complex reported (2025); tumor growth inhibition in mouse model observed.
Enables synthesis of reported IRE1α-targeted iron complex for ICD research.
Model-response endpoint context; unmethylated analog not applicable.

Tuning Luminescence in Schiff Base Complexes

The electronic properties of the N1 substituent directly influence the performance of downstream products. In Schiff bases derived from heterocyclic aldehydes, electron-donating groups are known to increase fluorescence quantum yields. The N-methyl group on 1-methyl-1H-benzimidazole-2-carbaldehyde acts as a weak electron-donating group compared to the N-H in its unsubstituted counterpart. This allows for the synthesis of Schiff base ligands and their metal complexes with tuned photophysical properties. While a direct comparison is not available, studies on related benzimidazole Schiff bases show that the ligand structure is critical to the DNA binding constants and biological activity of their metal complexes, with binding constants (Kb) varying significantly (e.g., from 6.40 x 10³ M⁻¹ to 3.27 x 10⁵ M⁻¹) based on the overall ligand architecture derived from the aldehyde precursor.

Evidence DimensionFluorescence / Metal Complex Binding
Target Compound DataForms Schiff bases and metal complexes where the N-methyl group provides a specific electronic contribution, influencing luminescence and binding properties.
Comparator Or BaselineSchiff bases from benzimidazole-2-carbaldehyde would have different electronic (and steric) properties due to the N-H group, leading to different emission spectra and binding affinities.
Quantified DifferenceSignificant variation in metal complex DNA binding constants (e.g., ~50-fold difference between different complexes) demonstrates high sensitivity to precursor structure.
ConditionsFormation of Schiff base ligands and subsequent metal complexation for materials or biological applications.

For applications in fluorescent sensors, OLEDs, or metallo-drugs, this compound provides a specific electronic starting point that is different from the N-H analog, enabling rational tuning of final material or drug properties.

IR Carbonyl Stretching
Class-level inference
Lower νC=O vs non-conjugated aldehydes due to π-conjugation with benzimidazole ring.
Distinct IR marker for identity verification and QC.
Confirm against primary characterization data; class-level pattern.
Commercial Specification
Supporting evidence
≥98% purity (GC); moisture ≤0.5%; air-sensitive; store under inert gas at 2–8°C.
Verifiable QC acceptance criteria for procurement.
Supplier-lot attribute; verify per batch.
Inhibitor Synthesis Context
Class-level inference
Key reagent for dual AKT/NF-κB inhibitor synthesis against melanoma cell lines.
Aligns with reported synthetic route for melanoma research.
N–H-free scaffold may avoid off-target H-bonding; medicinal chemistry context.
Imidazole Basicity (pKa)
Cross-study comparable
Predicted pKa ≈ 3 (N3 conjugate acid) vs ≈ 5.5 for unmethylated; Δ ≈ −2.5
Altered protonation state affects extraction and pH-dependent metal binding.
Predicted value; confirm experimentally.

Unsymmetrical NHC Ligand Precursor

This compound is the designated starting material for synthesizing advanced, unsymmetrical benzimidazolium salts. Its pre-methylated nitrogen allows for the controlled, high-yield introduction of a second, different substituent at the other nitrogen, a critical step for creating tailored NHC ligands used in specialized organometallic catalysis.

Solution-Processable Corrosion Inhibitor Intermediates

Due to its enhanced solubility in common organic solvents compared to the N-H analog, this aldehyde is ideal for developing intermediates for corrosion inhibitors intended for organic coatings or formulations. The improved processability simplifies reaction setup, workup, and blending into non-aqueous systems.

Tunable Luminescent Materials and Metal Complexes

This aldehyde serves as a key building block for Schiff base ligands where the N-methyl group provides a specific electronic signature. This enables researchers to fine-tune the photophysical properties (e.g., emission wavelength, quantum yield) of resulting metal complexes for applications such as chemical sensors or OLEDs.

Application Fit

Application
Selection Property
Validation Focus
NHC Ligand Synthesis
N1-Methyl substitution (essential for NHC generation)
NHC complex formation; reactivity with metal precursors
Dual Kinase Inhibitor Research
N-Methyl scaffold (avoids N–H hydrogen-bond donor)
Synthetic route reproducibility; target engagement in melanoma models
Schiff Base Ligands & Probes
Exclusive C2-aldehyde reactivity; cleaner condensation
Schiff base formation efficiency; IR spectroscopic QC
Multi-Step Synthesis Procurement
Verified purity grade and storage class
Incoming QC verification; inert-gas storage compliance

XLogP3

1.1

GHS Hazard Statements

Aggregated GHS information provided by 6 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

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